

KW-2450 Free Base (CAS: 904899-25-8): A Technical Whitepaper

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Compound of Interest

Compound Name: KW-2450 free base

Cat. No.: B10827686

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2450 is an orally bioavailable small molecule that functions as a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Extensive preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent by targeting key signaling pathways involved in tumor cell proliferation, survival, and transformation.[1][4] This document provides a comprehensive technical overview of KW-2450, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways. Although further clinical development of KW-2450 was terminated due to enrollment difficulties in combination therapy trials, the data amassed provides valuable insights for researchers in the field of oncology and signal transduction.[5]

Introduction

The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a crucial role in the development and progression of numerous cancers. Overexpression and aberrant activation of IGF-1R are frequently observed in various solid tumors, leading to uncontrolled cell growth and resistance to apoptosis.[4] KW-2450 was developed by Kyowa Hakko Kirin as a targeted therapeutic to inhibit this pathway.[6] Its dual-targeting of both IGF-1R and the structurally similar insulin receptor (IR) provides a comprehensive blockade of this signaling network.[1][4]

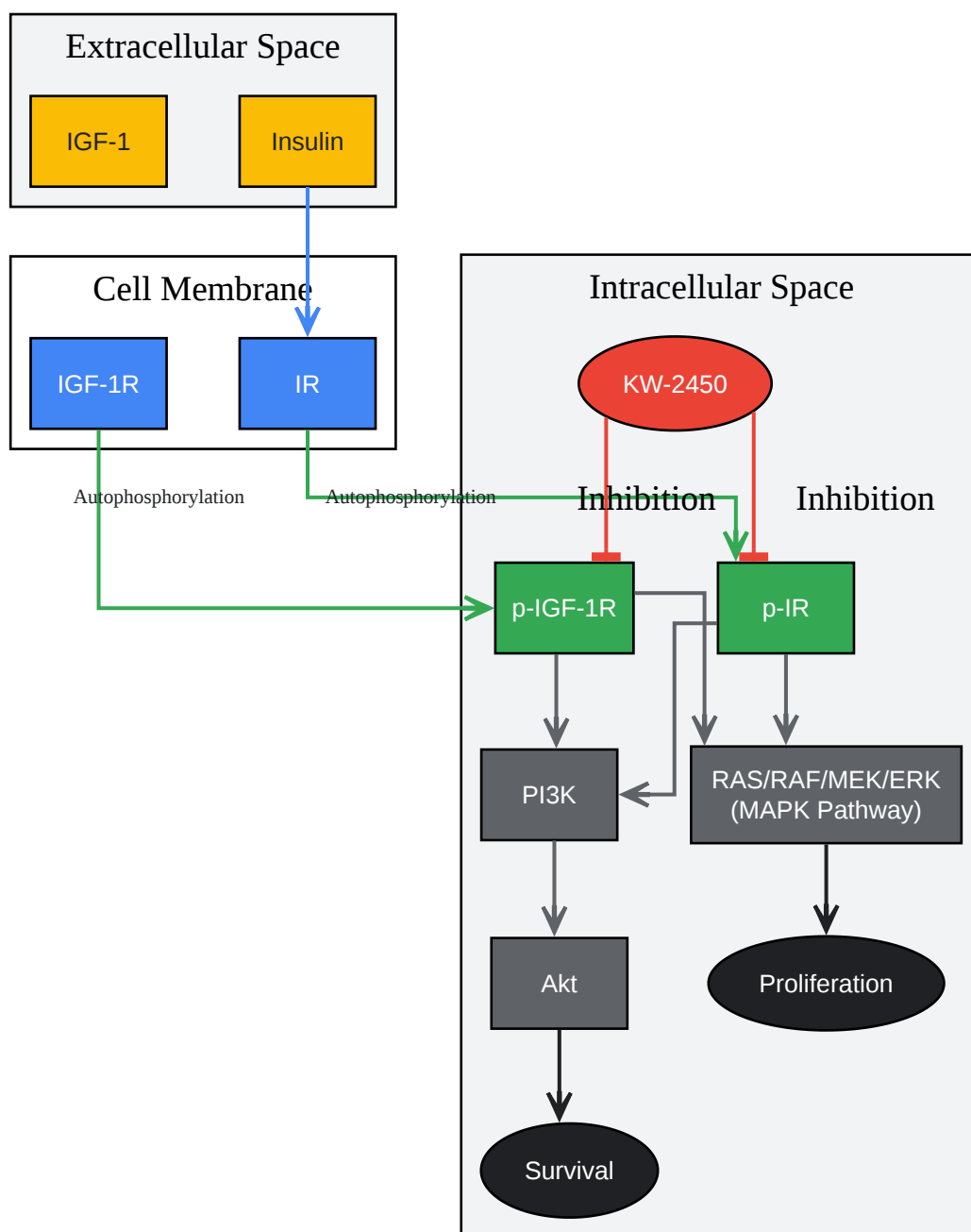
Physicochemical Properties

Property	Value	Reference
CAS Number	904899-25-8	[2]
Molecular Formula	C28H29N5O3S	[2][3]
Molecular Weight	515.63 g/mol	[2][3]

Mechanism of Action & Signaling Pathways

KW-2450 selectively binds to and inhibits the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition prevents the downstream phosphorylation cascade that is critical for tumor cell signaling. The binding of ligands such as IGF-1 or insulin to their respective receptors normally triggers receptor autophosphorylation and the subsequent activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. By blocking the initial receptor kinase activity, KW-2450 effectively abrogates the signals transmitted through these pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in tumor cells.[1]

Signaling Pathway Diagrams



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Caption: KW-2450 inhibits IGF-1R and IR signaling pathways.

Quantitative Preclinical and Clinical Data

In Vitro Activity

Target/Assay	IC50 (nmol/L)	Cell Line(s)	Reference
IGF-1R Kinase	7.39	-	[4]
IR Kinase	5.64	-	[4]
Cell Growth Inhibition	380 (GI50)	HT-29 (Colon Carcinoma)	[7]

In Vivo Activity

Model	Treatment	Outcome	Reference
HT-29/GFP Colon Carcinoma Xenograft	KW-2450 (40 mg/kg)	Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.	[4]

Phase I Clinical Trial Data (Monotherapy)

Parameter	Value	Patient Population	Reference
Maximum Tolerated Dose (MTD)	37.5 mg once daily	Advanced solid tumors	[4]
Dose-Limiting Toxicities (at 50 mg/day)	Grade 3 hyperglycemia	Advanced solid tumors	[4]
Dose-Limiting Toxicity (at 37.5 mg/day)	Grade 3 rash	Advanced solid tumors	[4]
Clinical Response	4 out of 10 evaluable patients showed stable disease.	Advanced solid tumors	[4]
Half-life (t1/2)	~10-13 hours	Advanced solid tumors	[8]
Maximum Concentration (Cmax)	2.4-3 µg/mL	Advanced solid tumors	[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of KW-2450 against IGF-1R and IR kinases.

Objective: To quantify the concentration of KW-2450 required to inhibit 50% of the kinase activity (IC₅₀).

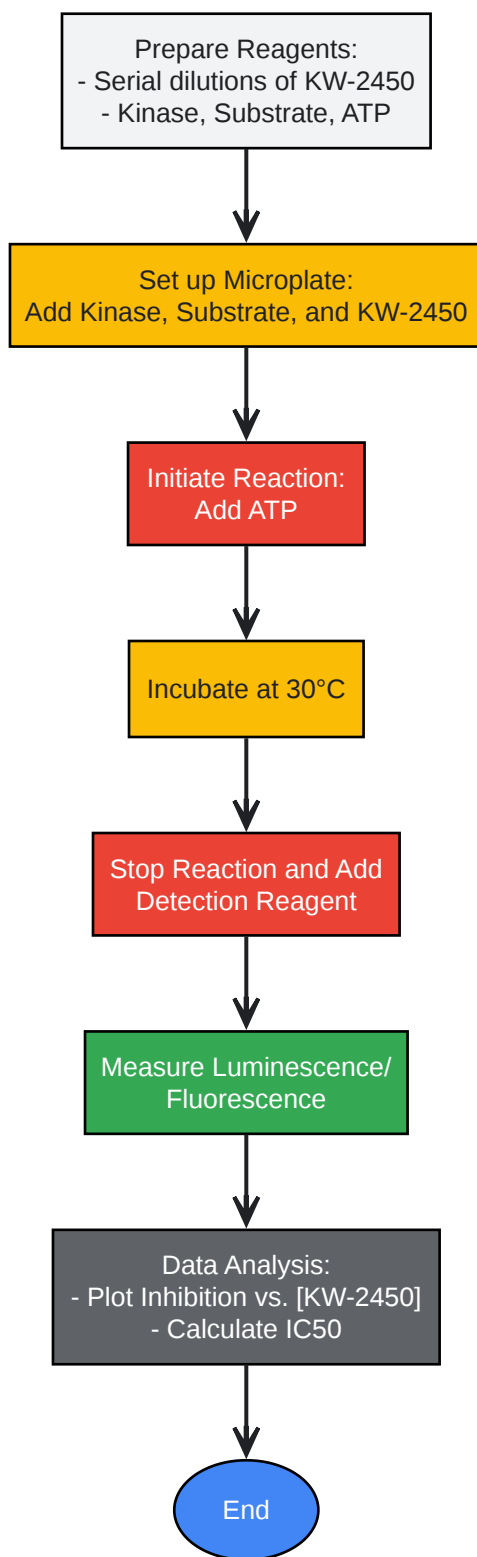
Materials:

- Recombinant human IGF-1R and IR kinase domains
- ATP
- Kinase-specific substrate (e.g., a synthetic peptide)
- Kinase assay buffer
- KW-2450 (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Prepare serial dilutions of KW-2450 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
- In a microplate, add the recombinant kinase, the kinase substrate, and the diluted KW-2450 or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

- Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a microplate reader.
- Plot the percentage of kinase inhibition against the logarithm of the KW-2450 concentration.
- Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for an in vitro kinase inhibition assay.

Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of KW-2450 on the proliferation of cancer cell lines.

Objective: To determine the concentration of KW-2450 that inhibits cell growth by 50% (GI50).

Materials:

- Human cancer cell line (e.g., HT-29)
- Complete cell culture medium
- KW-2450 (serially diluted)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well microplates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of KW-2450 or vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescent signal, which is proportional to the number of viable cells.
- Calculate the percentage of growth inhibition relative to the vehicle-treated control.
- Plot the percentage of growth inhibition against the logarithm of the KW-2450 concentration and determine the GI50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of KW-2450 in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of KW-2450.

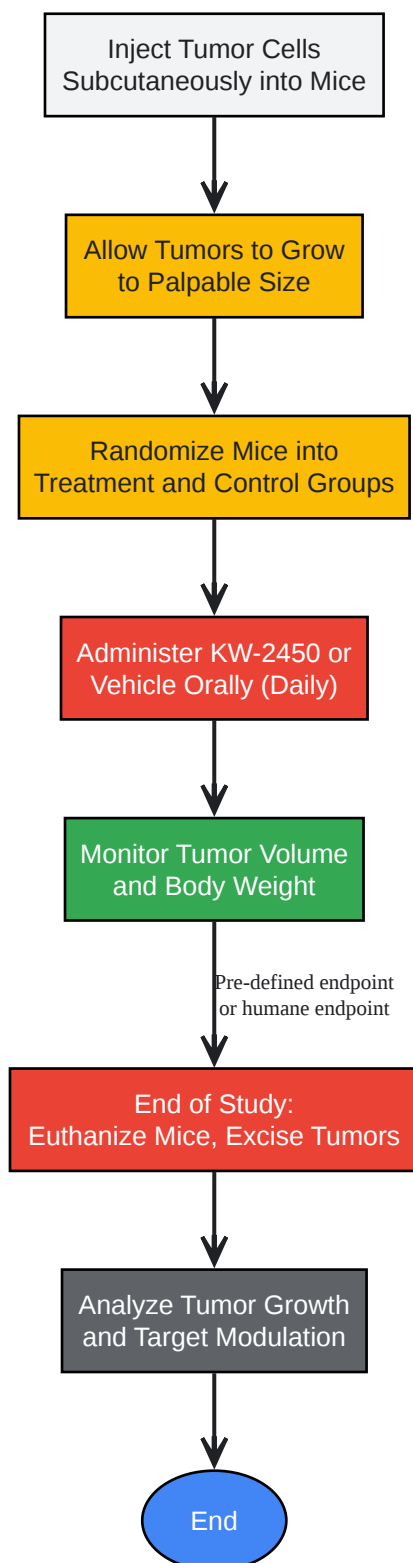
Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line (e.g., HT-29)
- Matrigel or similar extracellular matrix
- KW-2450 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of tumor cells (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer KW-2450 or vehicle control orally, once daily, at the specified dose.
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation).

- Compare the tumor growth curves between the treatment and control groups to determine the efficacy of KW-2450.



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